Hentriacontyl methacrylate
Description
Hentriacontyl methacrylate is a methacrylic acid ester with a hentriacontyl (C31H63) alkyl chain. This long-chain methacrylate is structurally characterized by a methacrylate group (CH2=C(CH3)COO−) bonded to a saturated 31-carbon alkyl chain. While specific studies on this compound are scarce, its properties can be inferred from trends observed in shorter-chain methacrylates. Long alkyl chains typically impart high hydrophobicity, elevated melting points, and reduced solubility in polar solvents . Potential applications may include coatings, lubricants, or polymer additives requiring enhanced hydrophobicity and thermal stability.
Properties
CAS No. |
93857-98-8 |
|---|---|
Molecular Formula |
C35H68O2 |
Molecular Weight |
520.9 g/mol |
IUPAC Name |
hentriacontyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C35H68O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-37-35(36)34(2)3/h2,4-33H2,1,3H3 |
InChI Key |
PPSTTZGMGSDVKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C(=C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Hentriacontyl methacrylate can be synthesized through the esterification of methacrylic acid with hentriacontanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions with the removal of water to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the final product. The use of advanced separation techniques such as distillation and chromatography can further purify the compound .
Chemical Reactions Analysis
Oxidation Reactions
Methacrylate esters like MMA undergo oxidation via two primary pathways: C-H bond oxidation and C=C bond oxidation . For MMA, density functional theory (DFT) studies reveal that the C-H bond in the methyl group adjacent to the C=C bond is more reactive toward triplet oxygen (O₂) at room temperature, while C=C bond oxidation dominates at elevated temperatures .
Polymerization and Dimerization
MMA exhibits dimerization under catalytic conditions, such as N-heterocyclic carbene (NHC) catalysis. DFT studies on NHC-catalyzed dimerization reveal four reaction channels (A, B, C, D), with channels B and D being energetically favorable, leading to E-isomer products .
| Mechanism | Key Observations | Catalyst Role | Reference |
|---|---|---|---|
| NHC-Catalyzed Dimerization | Proton transfer steps drive selectivity toward E-isomer formation | Facilitates proton transfer |
Atmospheric Oxidation
MMA reacts with atmospheric radicals (e.g., OH, NO₃) via addition-fragmentation mechanisms . DFT calculations show that OH radical addition to the C=C bond forms intermediates that undergo unimolecular decomposition or further reactions with O₂, yielding products like methanal and HO₂ .
| Radical Type | Key Reaction Pathway | Major Products | Reference |
|---|---|---|---|
| OH Radical | Addition to C=C bond → decomposition | Methanal, HO₂ | |
| NO₃ Radical | Similar addition-fragmentation pathways | Comparable to OH mechanisms |
Thermal Degradation
Poly(methyl methacrylate) (PMMA) undergoes reverse polymerization (depolymerization) at elevated temperatures, particularly for low molecular weight polymers. High molecular weight PMMA degrades via chain scission .
Scientific Research Applications
Polymer Manufacturing
Hentriacontyl Methacrylate as a Monomer
this compound can be utilized as a monomer in the synthesis of specialty polymers. These polymers are characterized by tailored properties that make them suitable for specific applications, such as enhanced mechanical strength, flexibility, and thermal stability. The incorporation of long-chain methacrylates like this compound into polymer matrices can improve the hydrophobicity and overall performance of the resulting materials .
Case Study: Coating Compositions
A patent describes a polyolefin-based coating composition that integrates various methacrylate esters, including this compound. This formulation exhibits excellent adhesion to polyolefin substrates and demonstrates superior chemical and weather resistance, making it ideal for automotive exterior parts . The study highlights the importance of long-chain methacrylates in enhancing the durability and functionality of coatings.
Drug Delivery Systems
Self-Assembled Monolayers
this compound has potential applications in drug delivery systems, particularly through the formation of self-assembled monolayers (SAMs). Research indicates that SAMs can be effectively created using surfaces coated with long-chain methacrylates, which can enhance the biocompatibility and functionality of drug delivery devices. This approach allows for controlled drug release and improved interaction with biological tissues .
Case Study: Drug Attachment
A study focusing on SAMs demonstrated the successful attachment of various drugs to surfaces modified with long-chain methacrylates. The results indicated that these modifications could significantly influence the release kinetics of drugs, providing a platform for developing advanced drug delivery systems that respond to physiological conditions .
Coatings and Adhesives
Applications in Coatings
this compound is also employed in formulating advanced coatings that require specific performance characteristics. Its inclusion in paint formulations enhances adhesion properties and provides resistance to environmental factors such as moisture and UV radiation. The ability to tailor the polymer's properties through the addition of long-chain methacrylates makes it a valuable component in industrial coatings .
Summary Table: Applications of this compound
| Application Area | Description | Key Benefits |
|---|---|---|
| Polymer Manufacturing | Used as a monomer for specialty polymers | Enhanced mechanical properties and thermal stability |
| Drug Delivery Systems | Formation of self-assembled monolayers for controlled drug release | Improved biocompatibility and interaction with tissues |
| Coatings | Formulation of coatings with superior adhesion and environmental resistance | Durability against moisture and UV radiation |
Mechanism of Action
The mechanism of action of hentriacontyl methacrylate involves its ability to polymerize and form long-chain polymers. The methacrylate group undergoes free radical polymerization, leading to the formation of a polymer network. This polymer network can interact with various molecular targets and pathways, depending on the specific application .
Comparison with Similar Compounds
Table 1. Physical and Chemical Properties of Methacrylates
*Predicted properties based on structural analogs .
Biological Activity
Hentriacontyl methacrylate, a long-chain aliphatic compound, is derived from hentriacontane, which has garnered attention for its various biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties based on diverse research findings.
Chemical Structure and Properties
This compound is an ester formed from hentriacontanol and methacrylic acid. Its structure can be represented as follows:
This compound is characterized by a long hydrophobic hydrocarbon chain, which contributes to its lipophilicity and potential interactions with biological membranes.
Anti-inflammatory Activity
Research has demonstrated that hentriacontane exhibits significant anti-inflammatory properties. A study evaluated the effects of hentriacontane on lipopolysaccharide (LPS)-stimulated macrophages and in Balb/c mice models. Key findings include:
- Cytokine Inhibition : Hentriacontane significantly inhibited pro-inflammatory cytokines such as TNF-α, IL-6, MCP-1, and IL-1β while promoting IL-10 production in RAW 264.7 cells .
- Mechanistic Insights : The compound suppressed nitric oxide (NO) production and prostaglandin E2 (PGE2) levels. It also inhibited the translocation of NF-κB, a critical transcription factor in inflammation .
- In Vivo Efficacy : In animal models, doses of 1 mg/kg to 5 mg/kg led to a marked reduction in paw edema induced by carrageenan, indicating potent anti-inflammatory effects .
Antimicrobial Activity
This compound's antimicrobial properties have been explored through various studies:
- Broad Spectrum Activity : Extracts containing hentriacontane demonstrated activity against several human pathogens. For instance, methanolic extracts showed effectiveness against Staphylococcus aureus and Escherichia coli with notable inhibition zones .
- Case Study Results : In a study assessing the antimicrobial activity of plant extracts containing hentriacontane, the petroleum ether extract exhibited significant antibacterial activity with an IC50 value of 13.49 µg/mL against MCF-7 cancer cells .
Anticancer Properties
The anticancer potential of this compound has been highlighted in studies focusing on its effects on cancer cell lines:
- Cell Growth Inhibition : Research indicated that while methanolic extracts did not inhibit MCF-7 cell growth significantly, the petroleum ether extract showed substantial cytotoxicity against these cells .
- Mechanisms of Action : The mechanisms underlying these effects may involve the modulation of cell signaling pathways associated with apoptosis and proliferation.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
